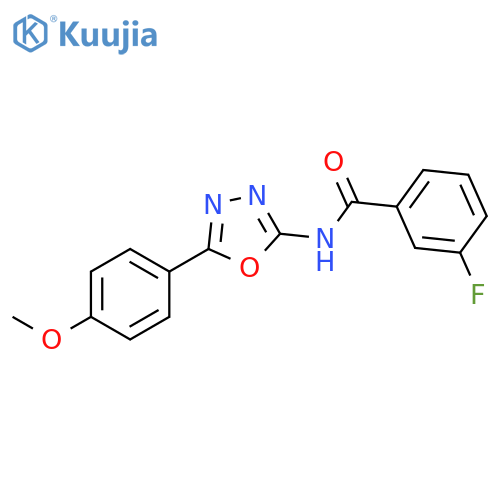

Cas no 865286-52-8 (3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

- Benzamide, 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-

-

- インチ: 1S/C16H12FN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)

- InChIKey: OQBMVXBVMRPYTE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=CC(F)=C1

3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1374-0432-1mg |

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

865286-52-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報

3-Fluoro-N-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Benzamide: A Comprehensive Overview

3-Fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, with the CAS number 865286-52-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structural features, which include a benzamide backbone substituted with a fluoro group and an oxadiazole ring. The presence of the 4-methoxyphenyl group further enhances its chemical versatility, making it a valuable molecule for various applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxadiazole ring. This is achieved through the cyclization of an appropriate diamine derivative in the presence of a suitable oxidizing agent. The subsequent substitution reactions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

One of the most promising applications of 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its potential as a drug candidate. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, which are highly desirable in pharmacological research. Its ability to modulate key cellular pathways makes it a strong candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its unique electronic properties make it an excellent candidate for use in organic electronics, particularly in the development of advanced semiconductors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through subtle structural modifications, further enhancing its potential in this field.

The chemical stability of 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is another factor that contributes to its desirability. It demonstrates excellent resistance to thermal degradation and oxidative stress, making it suitable for use in harsh environmental conditions. This stability is particularly advantageous in industrial applications where durability is a critical factor.

From an environmental standpoint, the synthesis and application of this compound are designed to minimize ecological impact. Researchers have developed eco-friendly synthesis routes that utilize renewable resources and reduce waste generation. These sustainable practices align with global efforts to promote green chemistry and reduce environmental pollution.

In conclusion, 3-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No: 865286-52-8) is a versatile compound with a wide range of potential applications. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule in both pharmaceutical and materials science research. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in various industries.

865286-52-8 (3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)

- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)

- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)